molecular formula C13H13NO7 B600887 BIS THF Nitro Derivative 1 CAS No. 288296-64-0

BIS THF Nitro Derivative 1

Cat. No.: B600887
CAS No.: 288296-64-0
M. Wt: 295.24
InChI Key:
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Description

. This compound is characterized by its unique structure, which includes a tetrahydrofuran (THF) ring and a nitro group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS THF Nitro Derivative 1 typically involves the reaction of BIS(4-nitrophenyl) carbonate with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the product. Industrial production may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: BIS THF Nitro Derivative 1 undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BIS THF Nitro Derivative 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of BIS THF Nitro Derivative 1 involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

BIS THF Nitro Derivative 1 can be compared with other similar compounds, such as:

    Thiazolidine Derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities.

    Bipyridine Derivatives: Known for their coordination chemistry and applications in catalysis and materials science.

    Thiourea Derivatives: These compounds have significant biological applications, including antibacterial and anticancer properties.

Uniqueness: this compound is unique due to its specific combination of a tetrahydrofuran ring and a nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

288296-64-0

Molecular Formula

C13H13NO7

Molecular Weight

295.24

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

Origin of Product

United States

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